molecular formula C19H30O8 B11932909 Macarangioside D

Macarangioside D

Cat. No.: B11932909
M. Wt: 386.4 g/mol
InChI Key: AURHKHAKYLTFJN-DSFNCLLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macarangioside D involves the extraction of the compound from the leaves of Macaranga tanarius. The process typically includes maceration of air-dried leaves with methanol, followed by evaporation under reduced pressure. The methanol extract is then defatted with n-hexane and partitioned with ethyl acetate and n-butanol to obtain the desired fractions .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification processes used in laboratory settings. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: Macarangioside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

Macarangioside D exerts its effects primarily through its radical-scavenging activity. The compound interacts with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This activity is attributed to the presence of hydroxyl groups in the molecule, which can donate hydrogen atoms to stabilize free radicals .

Comparison with Similar Compounds

Uniqueness of Macarangioside D: this compound is unique due to its specific molecular structure and the presence of distinct functional groups that contribute to its radical-scavenging activity. Its effectiveness in neutralizing free radicals makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

(4R)-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O8/c1-10(26-18-17(25)16(24)15(23)14(9-21)27-18)4-5-13-11(8-20)6-12(22)7-19(13,2)3/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

AURHKHAKYLTFJN-DSFNCLLUSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(C=CC1C(=CC(=O)CC1(C)C)CO)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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